![molecular formula C6H3BrClN3 B6163139 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 2090743-43-2](/img/no-structure.png)

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic organic compound . It has a molecular weight of 232.47 .

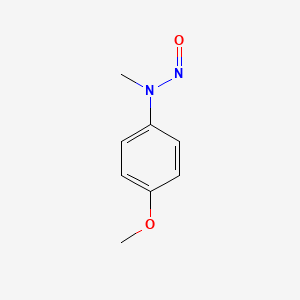

Molecular Structure Analysis

The molecular formula of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is C6H3BrClN3 . The InChI code is 1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) .Physical And Chemical Properties Analysis

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a solid .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine”, focusing on six unique applications:

Pharmaceuticals

This compound has shown potential in the field of pharmaceuticals. For instance, derivatives of 7-azaindole, which can be synthesized from compounds like 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, have been used to create complexes with significant activity against various carcinoma cell lines . Additionally, mechanistic investigations of related compounds have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells .

Organic Synthesis

In organic synthesis, this compound serves as an important raw material and intermediate. It is utilized in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs . Its derivatives have been used in the synthesis of potent and selective inhibitors for therapeutic purposes .

Analytical Chemistry

The compound can be used in analytical chemistry for method development and validation, including techniques like NMR, HPLC, LC-MS, and UPLC .

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .

Mode of Action

If it shares similarities with its analogs, it might interact with its targets, possibly inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

If it acts like its analogs, it could potentially affect pathways related to cell cycle regulation .

Result of Action

If it behaves like its analogs, it might lead to cell cycle arrest, thereby inhibiting the proliferation of cells .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine involves the reaction of 3-chloro-5-nitropyridazine with sodium hydride and 1,2-dibromoethane, followed by reduction with palladium on carbon and hydrogen gas.", "Starting Materials": [ "3-chloro-5-nitropyridazine", "sodium hydride", "1,2-dibromoethane", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: React 3-chloro-5-nitropyridazine with sodium hydride and 1,2-dibromoethane in anhydrous DMF at 80°C for 24 hours.", "Step 2: Cool the reaction mixture and filter off the precipitate. Wash the precipitate with water and dry it.", "Step 3: Reduce the precipitate with palladium on carbon and hydrogen gas at room temperature and atmospheric pressure for 24 hours.", "Step 4: Filter off the palladium on carbon and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] } | |

Número CAS |

2090743-43-2 |

Nombre del producto |

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine |

Fórmula molecular |

C6H3BrClN3 |

Peso molecular |

232.5 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.